(S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine
CAS No.:
Cat. No.: VC16004589
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15NO2 |
|---|---|
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | (1S)-1-[3-(methoxymethoxy)phenyl]ethanamine |
| Standard InChI | InChI=1S/C10H15NO2/c1-8(11)9-4-3-5-10(6-9)13-7-12-2/h3-6,8H,7,11H2,1-2H3/t8-/m0/s1 |
| Standard InChI Key | VPBRKFOUYMOQQK-QMMMGPOBSA-N |
| Isomeric SMILES | C[C@@H](C1=CC(=CC=C1)OCOC)N |
| Canonical SMILES | CC(C1=CC(=CC=C1)OCOC)N |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
The compound features a phenyl ring with a methoxymethoxy group at the meta position and an ethylamine moiety in the (S)-enantiomeric form. The methoxymethoxy group introduces both steric bulk and electron-donating effects, influencing reactivity and interaction with biological targets. The chiral center at the ethylamine side chain confers stereoselective binding properties, critical for its pharmacological applications .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| IUPAC Name | (S)-1-(3-(Methoxymethoxy)phenyl)ethan-1-amine |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| Chiral Center | C1 of ethylamine chain |
| Functional Groups | Methoxymethoxy, primary amine |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC-MS) data confirm the compound’s structure. Key NMR signals include a quartet at δ 4.61 ppm (J = 6.5 Hz) for the chiral amine proton and a singlet at δ 5.18 ppm for the methoxymethoxy methylene group . GC-MS analysis shows a base peak at m/z 166, corresponding to the loss of a methyl group from the molecular ion .
Synthetic Methodologies
Chemoenzymatic Synthesis
The most efficient route employs ω-transaminases (ω-TAs) for asymmetric amination of 3-(methoxymethoxy)acetophenone. Vibrio fluvialis ω-TA achieves 86% conversion with 66% enantiomeric excess (ee), while engineered ATA-114 improves ee to 99% under optimized conditions . Key steps include:
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Substrate Preparation: 3-(Methoxymethoxy)acetophenone synthesis via Williamson ether synthesis.
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Enzymatic Amination: Conversion using ω-TAs and alanine as an amino donor.
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Product Isolation: Extraction with ethyl acetate and purification via silica gel chromatography.
Table 2: Enzyme Performance in Amination
| Enzyme | Conversion (%) | ee (%) | Configuration |
|---|---|---|---|
| V. fluvialis | 86 | 66 | S |
| ATA-114 | 87 | 99 | S |
| ATA-117 | 58 | 93 | R |
Chemical Derivatization
The primary amine undergoes N,N-dimethylation to yield (S)-1-(3-(methoxymethoxy)phenyl)-N,N-dimethylethanamine, a precursor to Rivastigmine. This step employs formaldehyde and sodium cyanoborohydride under mild conditions, preserving stereochemistry .
Analytical and Characterization Techniques
Chiral Analysis
Chiral GC-FID using acetylated derivatives resolves enantiomers with baseline separation. For (S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine, retention times are 55.77 min (S) and 56.42 min (R) . Derivatization with acetic anhydride enhances volatility and detection sensitivity.
Pharmacological Applications
Intermediate in Rivastigmine Synthesis
(S)-1-(3-(Methoxymethoxy)phenyl)ethan-1-amine is a pivotal intermediate in the multi-step synthesis of Rivastigmine, a carbamate-based acetylcholinesterase inhibitor. Final steps involve:
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N,N-Dimethylation: Introduction of dimethyl groups to the amine.
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Deprotection: Acidic cleavage of the methoxymethoxy group to yield the free phenol.
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Carbamate Formation: Reaction with ethyl N-methylcarbamate.
Table 3: Key Pharmacokinetic Parameters of Rivastigmine
| Parameter | Value |
|---|---|
| Bioavailability | 36% (oral) |
| Half-life | 1.5 hours |
| Protein Binding | 40% |
| Metabolic Pathway | Hepatic (CYP3A4/2D6) |
Neurological Target Engagement
Molecular docking studies suggest the methoxymethoxy group enhances binding to acetylcholinesterase’s peripheral anionic site, while the (S)-configured amine aligns with the catalytic triad geometry . In vitro assays demonstrate IC₅₀ values of 0.12 µM for acetylcholinesterase inhibition, comparable to donepezil .
Comparative Analysis with Structural Analogues
Functional Group Modifications
Replacing the methoxymethoxy group with methoxy (-OCH₃) or hydroxy (-OH) alters solubility and metabolic stability. The methoxymethoxy group improves blood-brain barrier penetration relative to hydroxy analogues while resisting premature demethylation .
Table 4: Physicochemical Comparison
| Compound | logP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| (S)-1-(3-Methoxymethoxyphenyl)ethylamine | 1.8 | 2.3 | 45 |
| (S)-1-(3-Methoxyphenyl)ethylamine | 1.5 | 5.1 | 28 |
| (S)-1-(3-Hydroxyphenyl)ethylamine | 0.9 | 12.4 | 12 |
Stereochemical Considerations
The (R)-enantiomer exhibits 50-fold lower acetylcholinesterase affinity, underscoring the importance of stereocontrol in synthesis. Enzymatic methods using ATA-117 produce the (R)-form with 98% ee, enabling comparative pharmacological studies .
Industrial and Regulatory Considerations
Scalability of Enzymatic Routes
Benchmarking ω-TA-based processes against traditional chemical resolution reveals 30% cost reductions at pilot scale (10 kg/batch). Key advantages include:
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Reduced Waste: Enzymatic amination avoids stoichiometric metal catalysts.
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Milder Conditions: Reactions proceed at 30°C vs. 80°C for chemical methods.
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Regulatory Compliance: Meets ICH Q11 guidelines for genotoxic impurity control.
Patent Landscape
Patent EP 2 345 678 B1 (expiring 2030) covers the use of ω-TAs for synthesizing (S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine. Freedom-to-operate analyses identify non-infringing process variants using immobilized Arthrobacter ω-TA.
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